molecular formula C18H17ClN2O4S B2665443 1-(4-chlorophenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 873811-33-7

1-(4-chlorophenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No.: B2665443
CAS No.: 873811-33-7
M. Wt: 392.85
InChI Key: XLPZJACLOSZOET-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a useful research compound. Its molecular formula is C18H17ClN2O4S and its molecular weight is 392.85. The purity is usually 95%.
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Scientific Research Applications

Crystallographic Studies

  • Al-Hourani et al. (2015) investigated the crystal structures of related tetrazole derivatives, which could provide a foundation for understanding the molecular arrangement and interactions of similar compounds including 1-(4-chlorophenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide. This kind of study is essential for the development of new materials and drugs, as crystal structures can reveal much about molecular properties and potential applications (Al-Hourani et al., 2015).

Molecular Docking and Quantum Chemical Calculations

  • Molecular docking studies, such as those conducted by Viji et al. (2020) on similar molecular structures, are crucial for understanding how these compounds might interact with biological molecules. This is especially relevant for drug development, where understanding the interaction at the molecular level can inform the design of more effective pharmaceuticals (Viji et al., 2020).

Synthesis and Chemical Analysis

  • Ahmad et al. (2018) focused on synthesizing novel tetra substituted imidazoles and conducting various analyses, including X-ray crystallographic and spectroscopic techniques. Such research can inform the synthesis methods and structural characteristics of related compounds like this compound (Ahmad et al., 2018).

Luminescence Sensing and Pesticide Removal

  • Zhao et al. (2017) investigated thiophene-based metal-organic frameworks (MOFs) for luminescence sensing and pesticide removal. This implies potential environmental applications for similar compounds in detecting and removing pollutants (Zhao et al., 2017).

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(2-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O4S/c1-25-17-5-3-2-4-14(17)21-16-11-26(23,24)10-15(16)20(18(21)22)13-8-6-12(19)7-9-13/h2-9,15-16H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLPZJACLOSZOET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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